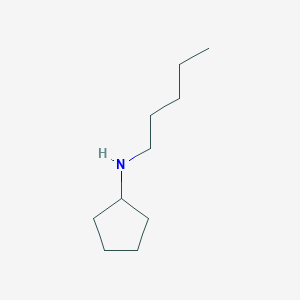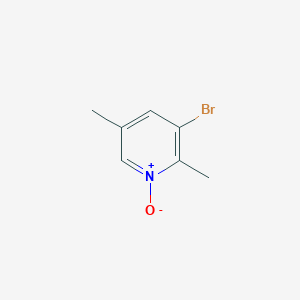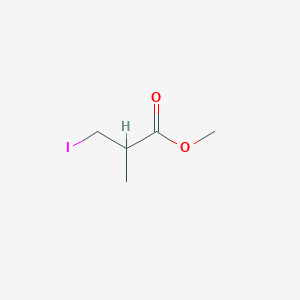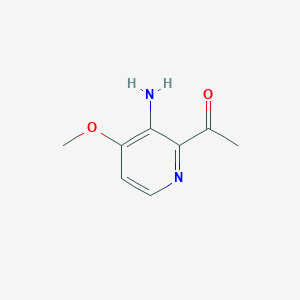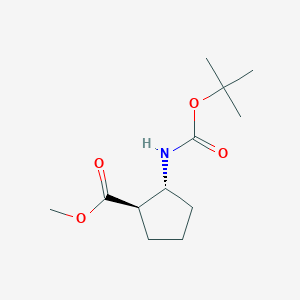
Methyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes functionalization to introduce the necessary functional groups.
Amino Group Introduction: The amino group is introduced through a series of reactions, such as amination or reductive amination.
tert-Butoxycarbonyl Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the Boc-protected amine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Deprotection: Commonly achieved using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Deprotection: Produces the free amine and carbon dioxide.
Substitution: Results in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate depends on its specific application. In general, the compound acts as a protected intermediate, allowing for selective reactions to occur without interference from the amino group. The Boc protecting group stabilizes the molecule and prevents unwanted side reactions, facilitating the synthesis of target compounds.
Comparaison Avec Des Composés Similaires
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate can be compared with other Boc-protected amino acid derivatives, such as:
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
The uniqueness of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate lies in its specific ring size and stereochemistry, which can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m1/s1 |
Clé InChI |
LVSNFSRSQZFNPY-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


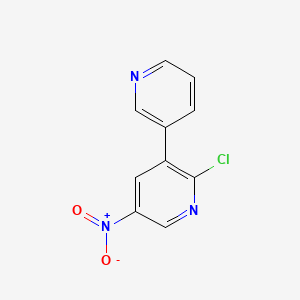
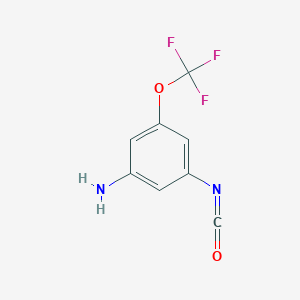
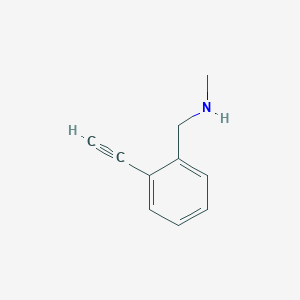
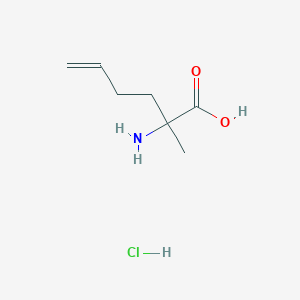
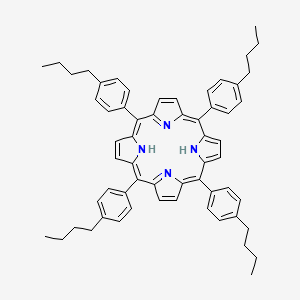

![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
